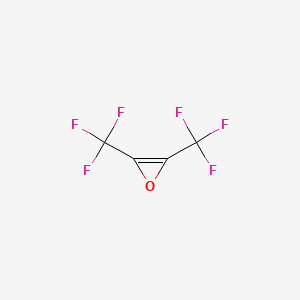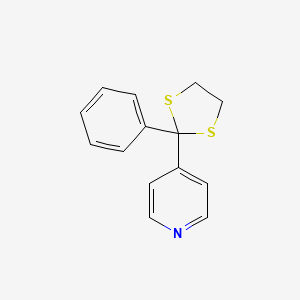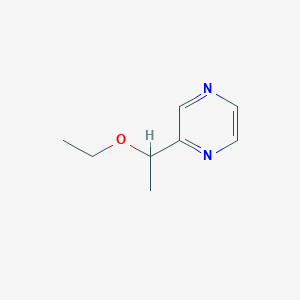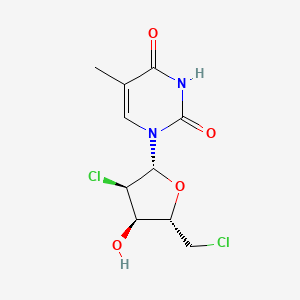![molecular formula C18H22O4S2 B14403778 2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] CAS No. 88660-94-0](/img/structure/B14403778.png)
2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is an organic compound characterized by the presence of two phenolic rings connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-ethyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. One common method is the oxidative coupling of thiols to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This compound may interact with various molecular targets, including enzymes and cellular components, through its redox activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Disulfanediylbis[4,6-dimethylnicotinonitrile]
- 4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]
Uniqueness
2,2’-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol] is unique due to its specific substitution pattern on the phenolic rings, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
88660-94-0 |
|---|---|
Molekularformel |
C18H22O4S2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4-ethyl-2-[[5-ethyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C18H22O4S2/c1-3-11-5-13(9-19)17(21)15(7-11)23-24-16-8-12(4-2)6-14(10-20)18(16)22/h5-8,19-22H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
VJGAYLUQAWAYKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CC)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)


![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)



![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
